3-O-Methyl-D-glucopyranose

Descripción general

Descripción

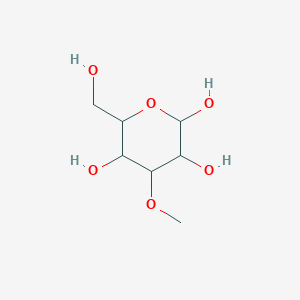

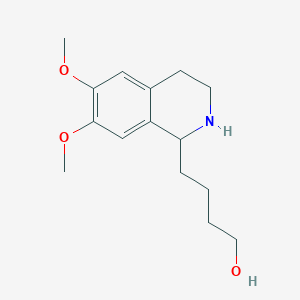

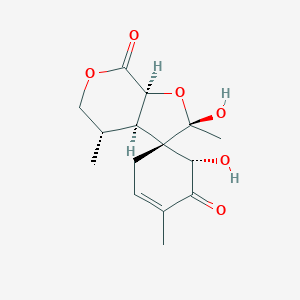

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucopyranose, where a methyl group is attached to the third carbon of the glucose molecule. This modification alters the chemical and physical properties of the glucose molecule, making it a subject of interest in various chemical and biological studies.

Synthesis Analysis

The synthesis of 3-O-Methyl-D-glucopyranose and its derivatives has been explored through various methods. For instance, an improved method for synthesizing 3,6-Di-O-methyl-D-glucose, which is closely related to 3-O-Methyl-D-glucopyranose, involves converting 3-O-Methyl-D-glucose to its benzyl glycoside, followed by tosylation and subsequent displacement of the tosyl group with sodium methoxide . Another synthesis approach for a related compound, 2-O-β-D-Glucopyranosyl-3-O-methyl-D-glucose, has been achieved through two different routes, demonstrating the versatility in synthesizing such methylated sugars .

Molecular Structure Analysis

The molecular structure of compounds related to 3-O-Methyl-D-glucopyranose has been studied using X-ray crystallography. For example, the crystal structure of methyl 3-O-α-D-glucopyranosyl-α-D-glucopyranoside has been determined, revealing details about the hydrogen bonding and the orientation of the glucopyranose rings . Similarly, the structure of a mixture of laminarabiose and 3-O-α-D-glucopyranosyl-β-D-glucopyranose has been elucidated, showing a conformation stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical behavior of 3-O-Methyl-D-glucopyranose under various conditions has been investigated. For instance, the chromic oxidation of 3-O-Methyl-D-glucopyranose in an acidic medium has been studied, showing that it yields CrIII, formic acid, and 2-O-methyl-D-arabinose as final products, with the reaction proceeding through multiple redox pathways . This oxidation process is distinct from that of glucose, which is typically oxidized to gluconic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-O-Methyl-D-glucopyranose derivatives are influenced by their molecular structure. The crystal and molecular structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside monohydrate, for example, has been characterized, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds . The synthesis of O,C-trisaccharides, which are analogs of 3-O-Methyl-D-glucopyranose derivatives, has been achieved, and these compounds are potential inhibitors of β-glucanases, indicating their biological relevance .

Aplicaciones Científicas De Investigación

Application in Diabetes Research

- Scientific Field : Medical Science - Diabetes Research

- Summary of the Application : 3-O-Methyl-D-glucopyranose is used as a passive carrier-mediated transported glucose analogue in diabetes research . It helps in studying the intestinal glucose transport in rats with diabetes mellitus .

- Methods of Application : Varying concentrations of 3-O-Methyl-D-glucopyranose were used to measure responses of jejunal and ileal short circuit currents . This was done to determine maximal transport capacity and carrier affinity .

Application in Organic Chemistry

- Scientific Field : Organic Chemistry

- Summary of the Application : 3-O-Methyl-D-glucopyranose is used as a natural ligand to improve the copper-catalyzed homocouplings of (hetero)arylboronic acids . This method helps in assembling various important synthetic biaryl intermediates in organic synthesis .

- Methods of Application : In situ React IR technology was used to confirm the effectiveness of this catalyst system . The reaction involved copper (II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-Methyl-D-Glucopyranose .

Application in Cosmetics

- Scientific Field : Cosmetic Science

- Summary of the Application : 3-O-Methyl-D-glucopyranose is used in the chemo-enzymatic synthesis of 3-O-(β-d-glycopyranosyl)-sn-glycerols, which are evaluated as preservatives in cosmetics . These compounds are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .

- Methods of Application : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-d-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum . Their preservatives properties were assessed using a challenge test method .

Application in Glucose Transport Study

- Scientific Field : Medical Science - Glucose Transport Study

- Summary of the Application : 3-O-Methyl-D-glucopyranose is used to measure responses of jejunal and ileal short circuit currents to determine maximal transport capacity and carrier affinity . This is done in a study to assess intestinal glucose transport in rats with diabetes mellitus .

- Methods of Application : Varying concentrations of 3-O-Methyl-D-glucopyranose were used . The responses of jejunal and ileal short circuit currents were measured .

Safety And Hazards

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-QTSLKERKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methyl-D-glucopyranose | |

CAS RN |

3370-81-8 | |

| Record name | D-Glucoyranose, 3-O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)